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For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive overview of the application of Antigen 85 (Ag85) in

the development of DNA vaccines against Mycobacterium tuberculosis. It includes a summary

of key quantitative data from preclinical studies, detailed experimental protocols, and

visualizations of the immunological pathways and experimental workflows.

Introduction
Tuberculosis (TB) remains a significant global health threat, and the variable efficacy of the

current BCG vaccine necessitates the development of new and more effective vaccination

strategies. DNA vaccines represent a promising approach due to their ability to induce robust

and long-lasting cellular and humoral immune responses. Antigen 85, a major secreted protein

complex of M. tuberculosis comprising Ag85A, Ag85B, and Ag85C, is a leading candidate

antigen for TB subunit and DNA vaccines. Its strong immunogenicity, particularly in eliciting

Th1-type immune responses characterized by the production of interferon-gamma (IFN-γ), is

crucial for controlling mycobacterial infections.[1][2][3]
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An Ag85 DNA vaccine works by delivering a plasmid containing the genetic sequence for one

or more components of the Ag85 complex into the host's cells. The host cellular machinery

then transcribes and translates this genetic information, producing the Ag85 protein. This

endogenously synthesized antigen is processed and presented by antigen-presenting cells

(APCs), such as dendritic cells, to T lymphocytes. This process triggers a cascade of immune

responses, primarily a potent cell-mediated immunity, which is essential for combating

intracellular pathogens like M. tuberculosis.[1][4]

The key immunological outcomes of Ag85 DNA vaccination include:

Induction of a strong Th1-biased immune response, characterized by the secretion of

cytokines like IFN-γ and IL-2.[1][2]

Activation of CD4+ and CD8+ T cells.[1][5] CD4+ helper T cells are crucial for activating

macrophages to kill intracellular mycobacteria, while CD8+ cytotoxic T lymphocytes (CTLs)

can lyse infected cells.[1][6]

Generation of humoral immunity, as evidenced by the production of anti-Ag85 antibodies.[2]

[7] While cell-mediated immunity is paramount for TB control, antibodies may contribute to

protection.[6]

Data Presentation: Quantitative Outcomes of Ag85
DNA Vaccination
The following tables summarize key quantitative data from various preclinical studies

evaluating the efficacy of Ag85 DNA vaccines. These studies have been conducted in murine

models, a standard for preclinical TB vaccine research.

Table 1: Cellular Immune Responses to Ag85 DNA Vaccination in Mice
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Vaccine
Construct

Animal Model
Cytokine
Production
(Splenocytes)

T-Cell
Response

Reference

Ag85A DNA BALB/c

IFN-γ: Four-fold

higher than M.

tuberculosis

infection; IL-2:

Two-fold higher

than M.

tuberculosis

infection

Broader CD4+

and CD8+ T-cell

epitopic

repertoire than

natural infection

[1]

Ub-fused Ag85A

DNA
BALB/c

Significantly

enhanced IFN-γ

production

compared to

non-fusion

Ag85A DNA

Activated both

CD4+ and CD8+

T cells, with a

notable increase

in CD8+ T cells

[5]

Ag85A DNA

(prime) + Ag85A

protein (boost)

C57BL/6

Two- to four-fold

increase in IL-2

and IFN-γ

response

compared to

DNA alone

Increased IFN-γ-

producing CD4+

T cells

[2]

Ag85B DNA BALB/c

Higher levels of

IFN-γ and TNF-α

with no IL-4

production

Predominantly

CD8+ T cells as

the source of

IFN-γ

[8]

ag85a/b chimeric

DNA
BALB/c

Significantly

higher IFN-γ

secretion

compared to

controls

Predominant Th1

immune

response with

increased

Th1/Th2 and

Tc1/Tc2 cell

ratios

[9]
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Table 2: Humoral Immune Responses and Protective Efficacy of Ag85 DNA Vaccination in Mice
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Vaccine
Construct

Animal Model
Antibody
Response

Protective
Efficacy
(Bacterial
Load
Reduction)

Reference

Ag85A DNA BALB/c

Generation of

anti-Ag85A

antibodies

Significant

protection

against aerosol

or intravenous M.

tuberculosis

challenge

[1][7]

Ag85A DNA

(prime) + Ag85A

protein (boost)

C57BL/6

Preferential

IgG2a isotype

production

Sustained

reduction in lung

CFU counts up

to day 60 post-

challenge

[2]

Ag85B DNA BALB/c

Strong anti-

Ag85B IgG

response (both

IgG1 and IgG2a)

Significant

reduction in

bacterial load in

the spleen, but

not in the lungs

[8]

Ag85B DNA via

microneedles

(12.6 µg)

Mice

Better antibody

response

compared to

intramuscular

injection

Effective

protection

demonstrated by

bacterial counts

and survival rate

[10]

ag85a/b chimeric

DNA
BALB/c Not specified

Reduced

pulmonary

bacterial loads

by 0.79 logs and

liver bacterial

loads by 0.52

logs

[9]
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Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development

and evaluation of Ag85 DNA vaccines.

Plasmid DNA Vaccine Construction and Preparation
Objective: To construct and purify a eukaryotic expression plasmid encoding the Ag85 antigen.

Materials:

M. tuberculosis genomic DNA

PCR primers for the Ag85 gene (e.g., fbpA for Ag85A, fbpB for Ag85B)

High-fidelity DNA polymerase

Eukaryotic expression vector (e.g., pVAX1, pcDNA3.1)

Restriction enzymes and T4 DNA ligase

Competent E. coli (e.g., DH5α) for cloning and propagation

Endotoxin-free plasmid purification kit

Protocol:

Gene Amplification: Amplify the full-length coding sequence of the desired Ag85 gene from

M. tuberculosis genomic DNA using PCR with specific primers containing appropriate

restriction sites.

Vector and Insert Preparation: Digest both the eukaryotic expression vector and the purified

PCR product with the corresponding restriction enzymes.

Ligation: Ligate the digested Ag85 gene insert into the linearized vector using T4 DNA ligase.

Transformation: Transform the ligation mixture into competent E. coli cells.
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Screening and Selection: Plate the transformed bacteria on selective agar plates (e.g.,

containing ampicillin or kanamycin). Screen the resulting colonies for the presence of the

correct insert by colony PCR and restriction digestion of plasmid DNA.

Sequence Verification: Confirm the sequence and orientation of the inserted Ag85 gene by

DNA sequencing.

Plasmid Purification: Grow a large-scale culture of the confirmed clone and purify the

plasmid DNA using an endotoxin-free plasmid purification kit. The final plasmid should be of

high purity and dissolved in sterile saline or PBS for immunization.

Animal Immunization
Objective: To immunize mice with the Ag85 DNA vaccine to induce an immune response.

Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Immunization Routes:

Intramuscular (IM) Injection: Inject 50-100 µg of plasmid DNA in 50-100 µL of sterile saline

into the quadriceps or tibialis anterior muscles.[2][7]

Electroporation (EP): Following intramuscular injection, deliver electrical pulses to the

injection site using an electroporator to enhance DNA uptake.[3][11]

Microneedle Patch (MNP): Administer the DNA vaccine coated on dissolving microneedles

applied to the skin.[10]

Immunization Schedule:

Administer three doses of the DNA vaccine at 2- or 3-week intervals.[12][13]

Evaluation of Immune Responses
Objective: To assess the cellular and humoral immune responses induced by the Ag85 DNA

vaccine.

a) Splenocyte Isolation and In Vitro Restimulation:
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Two to four weeks after the final immunization, euthanize the mice and aseptically remove

the spleens.

Prepare single-cell suspensions of splenocytes by mechanical disruption and passage

through a cell strainer.

Lyse red blood cells using an ACK lysis buffer.

Wash and resuspend the splenocytes in complete RPMI-1640 medium.

Culture the splenocytes in the presence of purified Ag85 protein (5 µg/mL) or specific

peptides for 48-72 hours.

b) Cytokine Analysis (ELISA):

Collect the supernatant from the restimulated splenocyte cultures.

Measure the concentrations of IFN-γ, IL-2, IL-4, and other relevant cytokines using

commercially available ELISA kits according to the manufacturer's instructions.

c) T-Cell Proliferation Assay:

Culture splenocytes with Ag85 protein as described above.

Assess cell proliferation using a BrdU incorporation assay or by measuring the expression of

proliferation markers like Ki-67 by flow cytometry.

d) Intracellular Cytokine Staining (ICS) and Flow Cytometry:

Restimulate splenocytes with Ag85 protein in the presence of a protein transport inhibitor

(e.g., Brefeldin A) for 4-6 hours.

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3,

CD4, CD8).

Fix and permeabilize the cells.

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with specific antibodies.
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Analyze the percentage of cytokine-producing T-cell subsets using a flow cytometer.

e) Antibody Titer Measurement (ELISA):

Coat ELISA plates with purified Ag85 protein.

Serially dilute serum samples collected from immunized and control mice and add them to

the plates.

Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary

antibodies.

Develop the reaction with a suitable substrate and measure the absorbance.

M. tuberculosis Challenge and Protection Assessment
Objective: To evaluate the protective efficacy of the Ag85 DNA vaccine against a virulent M.

tuberculosis challenge.

Protocol:

Four to six weeks after the final immunization, challenge the mice with a low-dose aerosol

infection of virulent M. tuberculosis H37Rv.

At specific time points post-challenge (e.g., 4, 8, and 12 weeks), euthanize the mice.

Homogenize the lungs and spleens in sterile saline.

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units

(CFU).

Calculate the reduction in bacterial load in vaccinated groups compared to the control group

(e.g., PBS or empty vector).
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Signaling Pathway: T-Cell Activation by Ag85 DNA
Vaccine
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Caption: T-Cell activation pathway induced by the Ag85 DNA vaccine.

Experimental Workflow: Evaluation of Ag85 DNA
Vaccine Efficacy
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Caption: Experimental workflow for evaluating Ag85 DNA vaccine efficacy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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